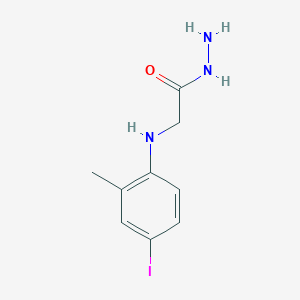![molecular formula C18H19NO3 B5703556 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5703556.png)
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formylphenol, which is then reacted with 2-(propan-2-yl)phenylamine to form the desired acetamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic or polar regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- 2-(4-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
Uniqueness
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical modifications and interactions that are not possible with the hydroxyl, carboxyl, or methoxy derivatives.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJZBZGQNGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5703473.png)




![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)

![2-(2,3-dimethoxyphenyl)-3-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5703536.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5703569.png)
